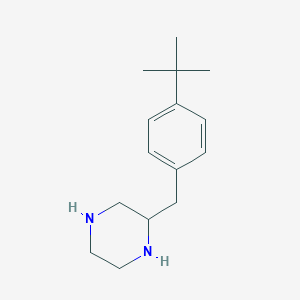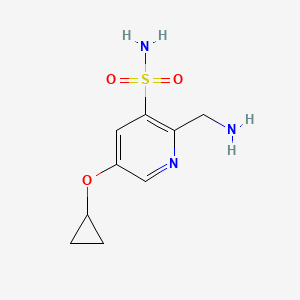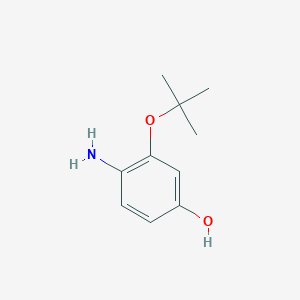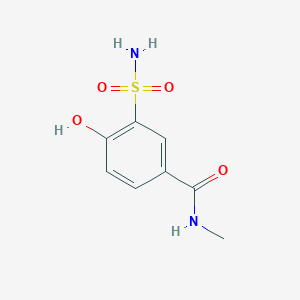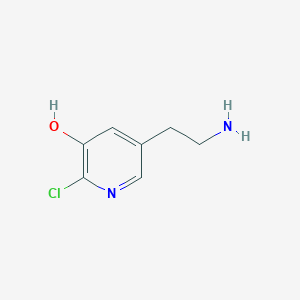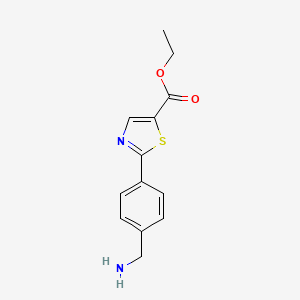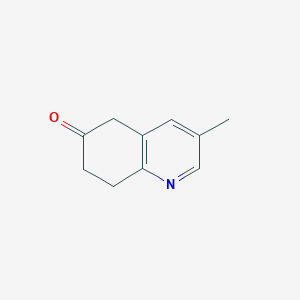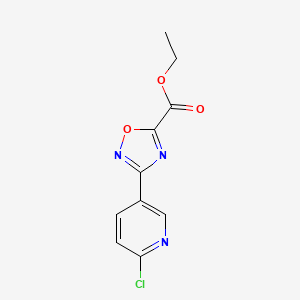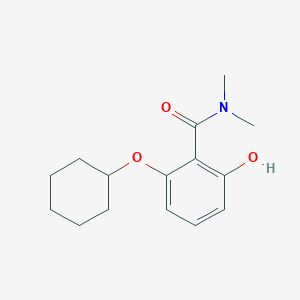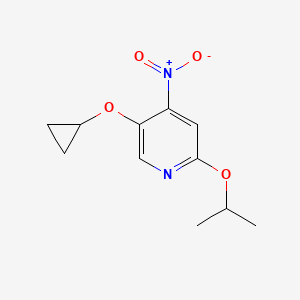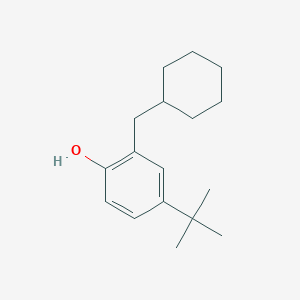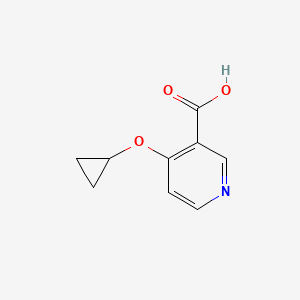
4-Cyclopropoxynicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopropoxynicotinic acid is a derivative of nicotinic acid, characterized by the presence of a cyclopropoxy group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxynicotinic acid typically involves the introduction of a cyclopropoxy group to the nicotinic acid framework. One common method is the cyclopropanation of nicotinic acid derivatives using cyclopropyl reagents under specific conditions. For example, the reaction can be carried out using cyclopropylmagnesium bromide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Cyclopropoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or borane-THF complex are typically employed.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
科学研究应用
4-Cyclopropoxynicotinic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Cyclopropoxynicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Nicotinic Acid: The parent compound, known for its role in the biosynthesis of nicotinamide adenine dinucleotide (NAD).
Cyclopropyl Derivatives: Other compounds with cyclopropyl groups, such as cyclopropylamine or cyclopropylcarbinol.
Uniqueness
4-Cyclopropoxynicotinic acid is unique due to the combination of the cyclopropoxy group and the nicotinic acid framework. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC 名称 |
4-cyclopropyloxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c11-9(12)7-5-10-4-3-8(7)13-6-1-2-6/h3-6H,1-2H2,(H,11,12) |
InChI 键 |
VFTVKBIYUZNEKX-UHFFFAOYSA-N |
规范 SMILES |
C1CC1OC2=C(C=NC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



